Cinnamamide vs Bicycloheptyl Acyl Substituent
CAS 77261-19-9 contains a cinnamamide (3-phenylprop-2-enoyl) group at the 2-amino position of the thiophene ring, whereas the well-characterized CNTinh series (e.g., endo-CNTinh-03, CAS 345288-49-5) utilizes a bicyclo[2.2.1]heptyl-2-carboxylic acid amide [1]. The cinnamamide moiety introduces an extended conjugated π-system (styryl group) that is absent in the saturated bicyclic system of CNTinh compounds. In the 2-(acylamino)-3-thiophenecarboxylate SAR, the 2-acyl substituent was identified as a critical determinant of potency; the original screening hit contained an aromatic acyl group, and subsequent optimization through 124 analogs explored diverse acyl variations, with IC50 values ranging from ~4 μM to >15 μM depending on the acyl group identity [1]. This structural divergence predicts distinct target engagement kinetics and potentially different off-target profiles.
| Evidence Dimension | 2-Acylamino substituent identity |
|---|---|
| Target Compound Data | Cinnamamide (3-phenylprop-2-enoyl, E-configuration), conjugated π-system with styryl moiety |
| Comparator Or Baseline | endo-CNTinh-03: bicyclo[2.2.1]heptyl-2-carboxylic acid amide (saturated bicyclic system); endo-CNTinh-04: same acyl group with 4-Cl-phenyl substitution |
| Quantified Difference | Qualitative structural difference; SAR data indicate acyl group variation shifts IC50 by ≥3-fold within the class [1] |
| Conditions | Structural comparison based on published SAR of 124 analogs in cAMP suppression assay in FRT cells expressing V2R and CFTR [1] |
Why This Matters
The distinct cinnamamide pharmacophore may confer selectivity advantages or altered pharmacokinetics compared to the bicycloheptyl series, which is relevant for users optimizing lead compounds for specific cAMP-related indications.
- [1] Tradtrantip L, Yangthara B, Padmawar P, Morrison C, Verkman AS. Mol Pharmacol. 2009 Jan;75(1):134-42. doi: 10.1124/mol.108.050567. PMID: 18824527. View Source
